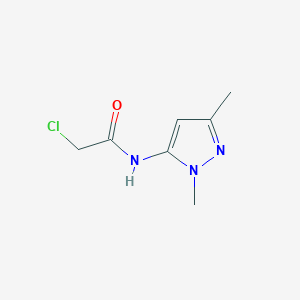

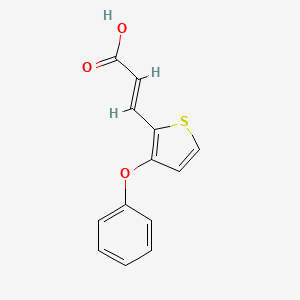

![molecular formula C9H16ClNO2 B2462468 Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride CAS No. 2490430-15-2](/img/structure/B2462468.png)

Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is a related compound with a molecular weight of 205.68 . It’s stored at 4 degrees Celsius and is in oil form .

Molecular Structure Analysis

The InChI code for “methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is 1S/C9H15NO2.ClH/c1-12-8(11)7-2-5-10-9(6-7)3-4-9;/h7,10H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis

“Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is an oil that’s stored at 4 degrees Celsius . “Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate; trifluoroacetic acid” is a powder stored at room temperature .Scientific Research Applications

Diversity-Oriented Synthesis of Azaspirocycles

- Research Focus : Multicomponent condensation processes involving compounds like N-diphenylphosphinoylimines, alkynes, and zirconocene hydrochloride, lead to the formation of omega-unsaturated dicyclopropylmethylamines. These are further used to synthesize heterocyclic 5-azaspiro compounds like 5-azaspiro[2.4]heptanes, [2.5]octanes, and [2.6]nonanes.

- Application : These compounds, including functionalized pyrrolidines, piperidines, and azepines, are significant for chemistry-driven drug discovery due to their structural diversity and potential biological activity.

- Source : (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Novel Dipeptide Synthons

- Research Focus : The synthesis of related compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been achieved. These compounds are novel dipeptide synthons, useful in peptide synthesis.

- Application : They have been successfully employed in the preparation of complex peptides, showcasing their utility in peptide synthesis.

- Source : (Suter, Stoykova, Linden, & Heimgartner, 2000).

Synthesis of Multifunctional Modules for Drug Discovery

- Research Focus : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized. These spirocycles are designed to be novel, multifunctional, and structurally diverse modules for drug discovery.

- Application : Their potential use in the creation of new pharmaceuticals is significant, as they offer a variety of functional groups and stereochemistry for interaction with biological targets.

- Source : (Li, Rogers-Evans, & Carreira, 2013).

Electrophilic Amination in Organic Synthesis

- Research Focus : Studies on the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds have been explored. This involves introducing a 1-hydroxycyclohexylamino group and subsequent stabilisation reactions.

- Application : These reactions offer a pathway to synthesize complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.

- Source : (Andreae, Schmitz, Wulf, & Schulz, 1992).

Novel HER-2 Sheddase Inhibitors

- Research Focus : A novel class of compounds, including (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, has been identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase.

- Application : These compounds have shown promise in cancer treatment, decreasing tumor size and potentiating the effects of certain cancer drugs in vivo.

- Source : (Yao et al., 2007).

Safety and Hazards

properties

IUPAC Name |

methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(10-6-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUIVQYFVJGDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCC2)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

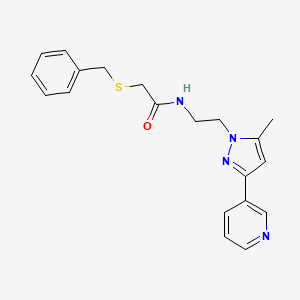

![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)

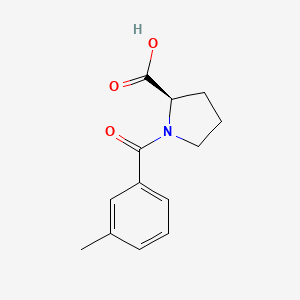

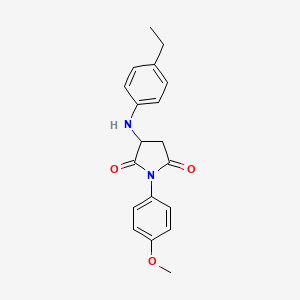

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)

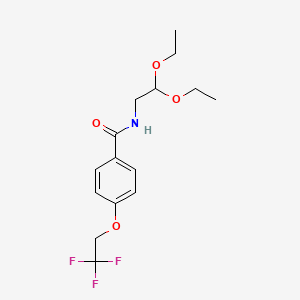

![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)

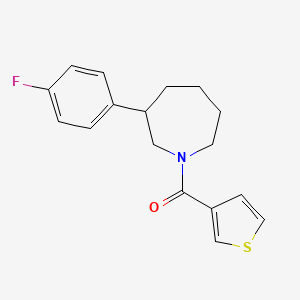

![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)

![(4Z)-2-[(E)-(9-Butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)methyl]-4-[(9-butyl-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaen-10-yl)methylidene]-3-oxocyclobuten-1-olate](/img/structure/B2462398.png)

![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)